molecular formula C14H16N2O3 B2844070 6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile CAS No. 2034455-61-1

6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile

Cat. No. B2844070
CAS RN: 2034455-61-1
M. Wt: 260.293
InChI Key: KRTLMNCOFYHSSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,4-Dioxaspiro[4.5]decan-8-one” is a chemical compound with the molecular formula C8H12O3 . It is also known by other names such as Cyclohexanone ethylene acetal and Cyclohexanone ethylene ketal . It is used in the preparation of a series of potent analgesic compounds and as a building block in the synthesis of tritium labelled probes for the autoradiography study of the dopamine reuptake complex .


Synthesis Analysis

While specific synthesis methods for “6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile” are not available, “1,4-Dioxaspiro[4.5]decan-8-one” has been used in a study of microwave-assisted reductive amination . It has also been converted into a series of 5-alkoxytryptamine derivatives including serotonin, melatonin, and bufotenin via a novel aromatization process .


Molecular Structure Analysis

The molecular structure of “1,4-Dioxaspiro[4.5]decan-8-one” is available as a 2D Mol file or as a computed 3D SD file . The molecular weight is 142.1956 .


Physical And Chemical Properties Analysis

“1,4-Dioxaspiro[4.5]decan-8-one” is a beige, odorless solid . It has a melting point range of 74 - 76 °C / 165.2 - 168.8 °F . The flash point and boiling point are not available .

Scientific Research Applications

Synthesis and Biological Activity

6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile and its derivatives have been explored for their potential in the synthesis of various compounds with biological activity. A study by Ismail et al. (2003) focused on synthesizing and evaluating the antiprotozoal activity of aza-analogues of furamidine, including compounds derived from 6-(furan-2-yl)nicotinonitrile. These compounds showed promising activity against Trypanosoma and Plasmodium falciparum, with some being curative in an in vivo mouse model for Trypanosoma (Ismail et al., 2003).

Synthesis of Deuterium-Labelled Compounds

The synthesis of deuterium-labelled compounds using this compound derivatives has also been researched. Ismail and Boykin (2004) described the synthesis of deuterium-labelled 6-[5-(4-amidinophenyl)furan-2-yl]nicotinamidine, which could be significant in tracing and studying the behavior of such compounds in biological systems (Ismail & Boykin, 2004).

Precursor in Synthesis of Other Compounds

The 1,4-Dioxaspiro[4.5]decan-8-one structure, a close relative of this compound, has been used as a precursor in the synthesis of various other compounds. For example, it's been used in the synthesis of derivatives of benzofurazan and benzofuroxan, which have been studied under different conditions like acid hydrolysis (Samsonov & Volodarsky, 2000).

Chemosensing and Pharmacological Properties

Another study by Al-Hazmy et al. (2022) explored the chemosensing properties of coumarin derivatives, including compounds related to this compound. These compounds displayed significant antimicrobial and antioxidant activities, as well as anti-inflammatory and cytotoxic activities against various cancer cell lines, demonstrating their potential in pharmacological applications (Al-Hazmy et al., 2022).

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

Future Directions

As for future directions, “1,4-Dioxaspiro[4.5]decan-8-one” could potentially be used in further studies involving microwave-assisted reductive amination and novel aromatization processes . It could also be used in the development of new tritium labelled probes for autoradiography studies .

properties

IUPAC Name

6-(1,4-dioxaspiro[4.5]decan-8-yloxy)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c15-9-11-1-2-13(16-10-11)19-12-3-5-14(6-4-12)17-7-8-18-14/h1-2,10,12H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTLMNCOFYHSSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1OC3=NC=C(C=C3)C#N)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.